3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Description
3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a benzoic acid derivative featuring a phenoxy-methyl linker and a (Z)-configured cyano-enamide substituent. Its molecular structure includes a central benzene ring substituted with a methylene-oxygen bridge connected to a second aromatic ring. The (Z)-enamide group introduces stereoelectronic effects that influence reactivity and biological interactions.
Properties
IUPAC Name |
3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-18(22)16(11-20)8-13-4-3-7-17(10-13)25-12-14-5-2-6-15(9-14)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGOINSBKQJWMI-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety , a cyano group , and a methylamino group . Its molecular formula is with a molecular weight of approximately 336.34 g/mol. The unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors, particularly through:
- Electrophilic interactions : The cyano group may act as an electrophile, reacting with nucleophilic sites on proteins.
- Hydrogen bonding : The methylamino group can participate in hydrogen bonding, enhancing binding affinity to biological targets.
1. Antiproliferative Effects
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antiproliferative effects in various cancer cell lines. For instance, studies have shown significant inhibition of cell growth in human cancer cell lines such as Hep-G2 and A2058 at concentrations around 5 μM, demonstrating its potential as an anticancer agent .
2. Enzyme Activation
The compound has been shown to activate key proteolytic pathways:
- Ubiquitin-proteasome pathway (UPP) : Enhancements in proteasome activity have been observed, which may contribute to increased protein turnover and reduced accumulation of damaged proteins.
- Autophagy-lysosome pathway (ALP) : Activation of this pathway suggests potential benefits in cellular homeostasis and longevity .
Study on Cytotoxicity and Enzyme Activation
A study evaluated the effects of several benzoic acid derivatives, including this compound, on human foreskin fibroblasts. The results indicated:
- No cytotoxicity at concentrations up to 10 μg/mL.
- Significant activation of both UPP and ALP pathways, suggesting a role in enhancing cellular proteostasis .
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that the compound effectively inhibits proliferation in various cancer cell lines:
| Cell Line | Concentration (μM) | Growth Inhibition (%) |
|---|---|---|
| Hep-G2 | 5 | 4.81 ± 0.28 |
| A2058 | 5 | 5.02 ± 0.18 |
| CCD25sk | 5 | 3.56 ± 4.06 |
These findings highlight the compound's potential as an anticancer therapeutic agent .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: The target compound’s synthesis likely requires stereoselective enamide formation, as described for methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives . Purification via column chromatography is essential due to byproduct formation .
- Biological Data Gaps: No direct studies on the target compound’s bioactivity are available in the provided evidence. Predictions are based on structural parallels to compounds with confirmed anti-inflammatory or kinase-modulating effects .
- Stability Concerns: The cyano group may hydrolyze under physiological conditions, necessitating prodrug strategies for therapeutic use.
Notes
Evidence Limitations : The provided materials lack explicit data on the target compound, requiring extrapolation from analogues.
Structural Insights : The benzoic acid group enhances water solubility but may limit membrane permeability compared to ester derivatives .
Future Directions : Computational docking studies and in vitro assays are needed to validate hypothesized biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
